molecular formula C13H19ClN2O3 B13832690 Caffeoylputrescine hcl

Caffeoylputrescine hcl

Cat. No.: B13832690
M. Wt: 286.75 g/mol
InChI Key: VHGSBZCXJATSMZ-CVDVRWGVSA-N
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Description

Caffeoylputrescine hydrochloride is a naturally occurring phenolic amide found in various plant species, including tobacco. It is known for its role in plant defense mechanisms, particularly in repelling herbivores. The compound is a conjugate of caffeic acid and putrescine, and it exhibits various biological activities that make it of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeoylputrescine hydrochloride can be synthesized through the reaction of caffeic acid with putrescine. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxyl group of caffeic acid and the amino group of putrescine. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions.

Industrial Production Methods

Industrial production of caffeoylputrescine hydrochloride involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. Alternatively, large-scale synthesis can be achieved through optimized chemical synthesis routes that ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Caffeoylputrescine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups in caffeoylputrescine can be oxidized to quinones.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group.

    Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield caffeic acid and putrescine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Quinones derived from caffeic acid.

    Reduction: Reduced forms of caffeoylputrescine.

    Substitution: Caffeic acid and putrescine.

Scientific Research Applications

Caffeoylputrescine hydrochloride has several scientific research applications:

    Chemistry: It is used as a model compound to study amide bond formation and hydrolysis.

    Biology: The compound is studied for its role in plant defense mechanisms and its effects on herbivores.

    Medicine: Research is ongoing to explore its potential anti-inflammatory and antioxidant properties.

    Industry: It is used in the development of natural pesticides and plant growth regulators.

Mechanism of Action

Caffeoylputrescine hydrochloride exerts its effects primarily through its interaction with plant defense pathways. The compound is known to activate the jasmonic acid pathway, leading to the production of defense-related proteins and metabolites. It also acts as a deterrent to herbivores by affecting their feeding behavior and physiology.

Comparison with Similar Compounds

Caffeoylputrescine hydrochloride is similar to other phenolic amides such as feruloylputrescine and p-coumaroylputrescine. it is unique in its specific combination of caffeic acid and putrescine, which confers distinct biological activities. Similar compounds include:

    Feruloylputrescine: A conjugate of ferulic acid and putrescine.

    p-Coumaroylputrescine: A conjugate of p-coumaric acid and putrescine.

Properties

Molecular Formula

C13H19ClN2O3

Molecular Weight

286.75 g/mol

IUPAC Name

(E)-N-(4-aminobutyl)-3-(3,4-dihydroxyphenyl)prop-2-enamide;hydrochloride

InChI

InChI=1S/C13H18N2O3.ClH/c14-7-1-2-8-15-13(18)6-4-10-3-5-11(16)12(17)9-10;/h3-6,9,16-17H,1-2,7-8,14H2,(H,15,18);1H/b6-4+;

InChI Key

VHGSBZCXJATSMZ-CVDVRWGVSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)NCCCCN)O)O.Cl

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)NCCCCN)O)O.Cl

Origin of Product

United States

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